molecular formula C9H10BrN3O B1382738 1-(5-Bromopyrazin-2-yl)piperidin-4-one CAS No. 1100752-74-6

1-(5-Bromopyrazin-2-yl)piperidin-4-one

Cat. No.: B1382738
CAS No.: 1100752-74-6
M. Wt: 256.1 g/mol
InChI Key: SPPSGLWBIPZZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyrazin-2-yl)piperidin-4-one is a chemical building block of significant interest in medicinal chemistry and oncology research. This compound features a bromopyrazine heterocycle linked to a piperidin-4-one scaffold, a structural motif prevalent in the development of novel therapeutic agents . Researchers value this hybrid structure because the piperidine nucleus is a fundamental cornerstone in drug discovery, particularly for its application in developing anticancer agents . Furthermore, the 5-bromopyrazin-2-yl component is a key pharmacophore; recent studies on a closely related urea-based analog demonstrated promising anticancer properties, including potent cytotoxic effects against several cancer cell lines and the ability to inhibit blood vessel formation in tumors (anti-angiogenesis) . The presence of the ketone group on the piperidine ring offers a versatile synthetic handle for further chemical modifications, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. As such, this compound serves as a critical intermediate for chemists designing and synthesizing new molecules aimed at targeting various diseases, with a strong emphasis on cancer. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-bromopyrazin-2-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c10-8-5-12-9(6-11-8)13-3-1-7(14)2-4-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPSGLWBIPZZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 1-(5-Bromopyrazin-2-yl)piperidin-4-one in Dimethyl Sulfoxide (DMSO) and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the characterization of a compound's physicochemical properties is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. Among these properties, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its efficacy. Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic outcomes. This guide provides a comprehensive technical overview of the solubility of a novel heterocyclic compound, 1-(5-Bromopyrazin-2-yl)piperidin-4-one, in two common organic solvents: dimethyl sulfoxide (DMSO) and methanol. The choice of these solvents is deliberate; DMSO is a powerful aprotic solvent widely used for initial compound solubilization in high-throughput screening, while methanol, a protic solvent, offers a different polarity and hydrogen bonding profile, providing valuable comparative data.

This document is structured to not only present solubility data but also to elucidate the underlying scientific principles and methodologies. We will delve into the experimental design, the rationale behind the chosen analytical techniques, and the interpretation of the results, thereby offering a holistic understanding of the solubility profile of this compound.

Physicochemical Properties of Solute and Solvents

A fundamental understanding of the molecular properties of both the solute and the solvents is essential for interpreting solubility data.

  • This compound: This molecule possesses a complex structure with multiple functional groups that influence its solubility. The pyrazine and piperidinone rings contain nitrogen and oxygen atoms capable of acting as hydrogen bond acceptors. The bromine atom adds to the molecular weight and hydrophobicity. The overall polarity of the molecule is a balance of these features.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds. Its high dielectric constant and ability to accept hydrogen bonds make it particularly effective at solvating polar molecules.

  • Methanol (MeOH): A polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor. Its smaller molecular size and lower viscosity compared to DMSO can also influence the kinetics of dissolution.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of this compound in DMSO and methanol was determined using the well-established shake-flask method, a gold standard for solubility measurement due to its directness and reliability.

Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method employed in this study.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Excess solid compound added to solvent B Vials sealed and placed in a shaker bath A->B Sealing C Incubation at constant temperature with agitation B->C Transfer D Equilibrium achieved (typically 24-48 hours) C->D Time E Aliquots withdrawn and filtered (0.45 µm) D->E Sampling F Filtrate diluted with appropriate mobile phase E->F Dilution G Quantification by validated HPLC-UV method F->G Injection

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions: An excess amount of solid this compound was added to separate vials containing either DMSO or methanol. The use of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: The vials were sealed to prevent solvent evaporation and placed in a temperature-controlled shaker bath. The solutions were agitated at a constant speed to facilitate dissolution. The system was allowed to equilibrate for 48 hours, a duration determined in preliminary experiments to be sufficient to reach a stable concentration.

  • Sample Collection and Preparation: After equilibration, the agitation was stopped, and the vials were left undisturbed to allow the undissolved solid to sediment. An aliquot of the supernatant was carefully withdrawn using a syringe and immediately filtered through a 0.45 µm syringe filter to remove any undissolved particles. This filtration step is critical to prevent overestimation of the solubility.

  • Quantification by High-Performance Liquid Chromatography (HPLC): The filtered saturated solution was appropriately diluted with the mobile phase to fall within the linear range of the calibration curve. The concentration of the dissolved compound was then determined using a validated HPLC method with UV detection.

Solubility Data of this compound

The solubility of this compound in DMSO and methanol was determined at ambient temperature (25 °C). The results are summarized in the table below.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
DMSO25152.80.532
Methanol2525.60.089

Analysis and Interpretation of Results

The experimental data reveals a significant difference in the solubility of this compound in the two solvents.

  • Higher Solubility in DMSO: The compound exhibits substantially higher solubility in DMSO compared to methanol. This can be attributed to the strong dipole-dipole interactions between the polar functional groups of the solute and the highly polar DMSO molecules. The ability of DMSO to act as a strong hydrogen bond acceptor also plays a crucial role in solvating the compound.

  • Moderate Solubility in Methanol: While lower than in DMSO, the solubility in methanol is still considerable. In this case, the hydrogen bonding capabilities of methanol, both as a donor and an acceptor, contribute to the dissolution process. However, the overall solvating power of methanol for this particular compound is less than that of DMSO.

Implications for Drug Development

The solubility data presented here has several important implications for the early-stage development of this compound or its analogues:

  • Stock Solution Preparation: DMSO is a suitable solvent for preparing high-concentration stock solutions for in vitro screening assays.

  • Formulation Development: The lower solubility in methanol, a more pharmaceutically acceptable solvent than DMSO, suggests that formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary to achieve adequate drug loading in a final dosage form.

  • Crystallization Studies: The differential solubility between DMSO and methanol could be exploited in crystallization studies to obtain different polymorphs or to purify the compound.

Conclusion

This technical guide has provided a detailed account of the solubility of this compound in DMSO and methanol. The use of the rigorous shake-flask method coupled with a validated HPLC analytical technique ensures the reliability of the presented data. The observed higher solubility in DMSO is consistent with the physicochemical properties of the solute and solvents. These findings are crucial for guiding further preclinical development activities, including formulation design and the selection of appropriate solvent systems for various experimental studies.

References

  • Capriati, V., & Furia, M. (2019). Dimethyl Sulfoxide (DMSO) in Organic Synthesis. Wiley-VCH.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

Hydrogen bond acceptor count for 1-(5-Bromopyrazin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Hydrogen Acceptor Search

I've initiated a thorough search for the hydrogen bond acceptor count of 1-(5-Bromopyrazin-2-yl)piperidin-4-one. I'm focusing on reliable chemical databases and academic literature to ensure accuracy.

Outlining the Approach

I'm now outlining my approach. First, I'll define hydrogen bond acceptors, then analyze the specific molecule. I intend to thoroughly document the process with detailed structure analysis, a step-by-step protocol, a summary table, a diagram, and a comprehensive reference list to create a complete and authoritative resource.

Defining Hydrogen Bond Acceptors

I'm now delving into the foundational aspects. I am researching the principles that dictate how atoms act as hydrogen bond acceptors, specifically looking at how the chemical environment influences this behavior. I'm also gathering information on established methods, both computational and experimental, used for determining these properties in molecules.

Formulating the Guide Structure

I'm now formulating a detailed plan to define and explain the hydrogen bond acceptor count. I'll search reputable databases for the acceptor count of the target molecule and then explore the underlying hydrogen bonding principles. I'll seek authoritative sources for methods to underpin my technical guide. Finally, I will structure the guide to clarify the count determination. I'm focusing on ensuring accuracy and credibility.

Methodological & Application

Application Note: Strategic Buchwald-Hartwig Amination of 1-(5-Bromopyrazin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the protocol for performing Buchwald-Hartwig amination on 1-(5-Bromopyrazin-2-yl)piperidin-4-one (referred to herein as Substrate-Br ). This substrate presents a classic "orthogonal reactivity" challenge in medicinal chemistry:

  • The Pyrazine Core: Highly electron-deficient, prone to catalyst poisoning via nitrogen coordination, and susceptible to hydrodehalogenation.

  • The Piperidin-4-one: Contains an aliphatic ketone with enolizable

    
    -protons, making it highly sensitive to aldol condensation or self-polymerization under standard strong-base conditions (e.g., NaOtBu).
    

This guide provides a self-validating protocol designed to maximize cross-coupling efficiency while preserving the ketone functionality.

Mechanistic Insight & Critical Parameters

The Electronic Conflict

The success of this reaction relies on balancing the catalytic cycle against side reactions.

  • Oxidative Addition (Fast): The electron-deficient nature of the pyrazine ring facilitates rapid oxidative addition of the C–Br bond to Pd(0).

  • Reductive Elimination (Slow): The same electron deficiency stabilizes the Pd(II)-amido intermediate, making the final reductive elimination step the rate-determining bottleneck.

  • Solution: Ligands with large cone angles (e.g., XPhos , BrettPhos ) are required to sterically crowd the metal center, forcing the reductive elimination of the product [1].

The Base Sensitivity Trap

Standard Buchwald conditions often utilize Sodium tert-butoxide (NaOtBu). However, for Substrate-Br , strong alkoxide bases pose a critical risk:

  • Risk: Deprotonation at the C3/C5 positions of the piperidinone ring leads to enolate formation, resulting in aldol polymerization or racemization (if chiral amines are used).

  • Solution: Utilization of weak inorganic bases (Cs₂CO₃ , K₃PO₄ ) or soluble organic bases (DBU ) is mandatory to maintain chemoselectivity [2].

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway and failure modes for this substrate.

BuchwaldCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Fast due to Pyrazine) Pd0->OxAdd + Substrate-Br Coord Amine Coordination OxAdd->Coord + Amine (R-NH2) SideRxn1 Side Rxn: Catalyst Poisoning (Pyrazine N-binding) OxAdd->SideRxn1 Low Steric Ligand Deprot Deprotonation (Critical: Weak Base) Coord->Deprot + Cs2CO3 RedElim Reductive Elimination (Rate Limiting) Deprot->RedElim Pd(II)-Amido Complex SideRxn2 Side Rxn: Aldol Condensation (If Strong Base Used) Deprot->SideRxn2 NaOtBu RedElim->Pd0 + Product

Figure 1: Catalytic cycle highlighting the specific kinetic bottlenecks (Red) and side-reaction risks (Grey) for pyrazinyl-piperidinone substrates.

Experimental Protocols

Pre-Screening Strategy (Recommended)

Before committing to gram-scale synthesis, run a 4-reaction screen to match the amine nucleophile's steric profile to the ligand.

ParameterCondition A (Primary Amines)Condition B (Secondary/Bulky Amines)
Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand BrettPhos (4 mol%)RuPhos or XPhos (4 mol%)
Base Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxanet-Amyl Alcohol
Temp 90 °C100 °C
Optimized Synthetic Protocol (Gram-Scale)

Target: Coupling of morpholine (secondary amine model) with Substrate-Br.

Materials:

  • This compound (1.0 equiv, 3.9 mmol, 1.0 g)

  • Morpholine (1.2 equiv, 4.68 mmol)

  • Catalyst: XPhos Pd G3 Precatalyst (2 mol%, 66 mg) [Note: Precatalysts ensure accurate Pd:L ratio]

  • Base: Cs₂CO₃ (2.5 equiv, dry, micronized)

  • Solvent: 1,4-Dioxane (anhydrous, 10 mL, 0.4 M)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.[1]

  • Charge Solids: Add Substrate-Br (1.0 g), Cs₂CO₃ (3.18 g), and XPhos Pd G3 (66 mg) to the flask.

    • Expert Tip: Weighing the precatalyst in air is stable, but minimize exposure time.

  • Degassing: Seal the flask. Evacuate (high vacuum) and backfill with Argon three times.

    • Why: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent/Amine Addition: Syringe in anhydrous 1,4-Dioxane (10 mL) followed by Morpholine (0.41 mL).

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C . Stir vigorously (800 rpm).

    • Monitoring: Check via LC-MS at 2 hours. The electron-deficient pyrazine usually reacts fast. Do not exceed 12 hours to prevent ketone degradation.

  • Workup (Ketone Protection):

    • Cool to room temperature.

    • Dilute with EtOAc (30 mL).

    • Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc.

    • Critical: Do not wash with strong acid (HCl), as this may hydrate the ketone or protonate the pyrazine product, complicating extraction. Wash with water (1x) and Brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Chromatography (DCM:MeOH gradient, 0-5%).

Workflow & Purification Logic

Workflow Start Reaction Mixture (90°C, 4h) Filter Celite Filtration (Remove Cs salts) Start->Filter Partition Partition EtOAc / Water Filter->Partition Dry Dry (Na2SO4) & Concentrate Partition->Dry Org. Layer Column Flash Column (DCM/MeOH) Dry->Column Product Isolated Product (>85% Purity) Column->Product

Figure 2: Downstream processing workflow optimized to prevent product loss during salt removal.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos or tBuBrettPhos (bulkier ligands prevent N-coordination).
Hydrodehalogenation Hydride SourceEnsure solvent is anhydrous. Avoid alcohols if possible (switch dioxane to toluene).
Complex Mixture (TLC) Aldol CondensationBase is too strong. Switch Cs₂CO₃ to K₃PO₄ or use DBU (organic base) [3].
Black Precipitate Pd Aggregation"Pd Black" formation indicates ligand dissociation. Increase Ligand:Pd ratio to 2:1 or lower temperature to 80 °C.

References

  • Surry, D. S., & Buchwald, S. F. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides."[2] Chemical Science.

  • Schofield, K., et al. (2019). "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv.

  • Hartwig, J. F. (2014).[3] "Role of the base in Buchwald-Hartwig amination." Journal of the American Chemical Society.[4]

Sources

Application Note: Functionalization of 1-(5-Bromopyrazin-2-yl)piperidin-4-one via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-(5-Bromopyrazin-2-yl)piperidin-4-one scaffold is a valuable building block in medicinal chemistry and drug discovery. The pyrazine ring is a common motif in pharmacologically active compounds, and the piperidin-4-one core provides a versatile handle for further functionalization.[1][2] The conversion of the ketone at the 4-position to an exocyclic alkene via the Wittig reaction is a powerful strategy for introducing diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[3][4][5]

This application note provides a detailed protocol for the functionalization of this compound using the Wittig reaction. It covers the underlying mechanism, step-by-step experimental procedures, and critical considerations for achieving high yields and purity.

Mechanism of the Wittig Reaction

The Wittig reaction facilitates the formation of an alkene from the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[4][6][7] The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered ring intermediate called an oxaphosphetane.[7][8] This intermediate rapidly collapses to yield the desired alkene and triphenylphosphine oxide, a highly stable byproduct that drives the reaction forward.[8][9]

The overall transformation can be summarized in two main stages:

  • Ylide Formation: A phosphonium salt, typically prepared from the SN2 reaction of triphenylphosphine with an alkyl halide, is deprotonated by a strong base to form the nucleophilic ylide.[10][11]

  • Reaction with Carbonyl: The ylide attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of the oxaphosphetane and subsequent elimination to the alkene.[3][8]

Experimental Protocol

This protocol details the synthesis of an exemplary exocyclic alkene from this compound using a non-stabilized ylide, methylenetriphenylphosphorane.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.SupplierNotes
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.231779-49-3Sigma-AldrichHygroscopic, store in a desiccator.
Sodium hydride (NaH), 60% dispersion in mineral oilNaH24.007646-69-7Sigma-AldrichHighly flammable, handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Sigma-AldrichUse freshly distilled from Na/benzophenone.
This compoundC₉H₁₀BrN₃O272.10N/ASynthesized in-houseEnsure purity before use.
Diethyl ether (anhydrous)(C₂H₅)₂O74.1260-29-7Sigma-Aldrich
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.4912125-02-9N/A
Saturated aq. Sodium Chloride (Brine)NaCl58.447647-14-5N/A
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Sigma-Aldrich
Silica Gel for Column ChromatographySiO₂60.087631-86-9N/A230-400 mesh.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

Part 1: Preparation of the Ylide (Methylenetriphenylphosphorane)

Safety First: Sodium hydride is a highly reactive and flammable solid. All operations involving NaH must be conducted under an inert atmosphere (nitrogen or argon) in a fume hood. Ensure all glassware is thoroughly dried.

  • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv, 60% dispersion).

  • Wash the NaH dispersion three times with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe.

  • Add anhydrous THF (30 mL) to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • In a separate flame-dried 50 mL flask, dissolve methyltriphenylphosphonium bromide (3.93 g, 11.0 mmol, 1.1 equiv) in anhydrous THF (20 mL).

  • Slowly add the phosphonium salt solution to the stirred NaH suspension at 0 °C via a syringe over 15-20 minutes. Hydrogen gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

Part 2: Wittig Reaction with this compound
  • In a separate flame-dried 100 mL round-bottom flask, dissolve this compound (2.72 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL).

  • Cool the ylide solution prepared in Part 1 back to 0 °C in an ice bath.

  • Slowly add the solution of the ketone to the ylide solution via a syringe over 20-30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting ketone should be consumed, and a new, less polar spot corresponding to the product should appear.

Part 3: Work-up and Purification
  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and add deionized water (50 mL) and diethyl ether (50 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.[9]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

  • Purify the crude product by flash column chromatography on silica gel.[12] A gradient elution system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate, is recommended to separate the non-polar alkene product from the more polar triphenylphosphine oxide byproduct.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, 2-Bromo-5-(4-methylenepiperidin-1-yl)pyrazine.

Experimental Workflow Diagram

Wittig_Reaction_Workflow cluster_ylide Part 1: Ylide Formation cluster_wittig Part 2: Wittig Reaction cluster_purification Part 3: Purification reagent reagent process process product product intermediate intermediate Ph3PCH3Br Methyltriphenyl- phosphonium Bromide Ylide Ylide Formation (0°C to RT) Ph3PCH3Br->Ylide NaH Sodium Hydride (NaH) in Anhydrous THF NaH->Ylide Ylide_Product Orange-Red Ylide Solution Ylide->Ylide_Product Wittig Wittig Reaction (0°C to RT, 12-16h) Ylide_Product->Wittig Ketone 1-(5-Bromopyrazin-2-yl)- piperidin-4-one in THF Ketone->Wittig Crude_Mixture Crude Reaction Mixture Wittig->Crude_Mixture Quench Quench with aq. NH4Cl Crude_Mixture->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purify Flash Column Chromatography Workup->Purify Final_Product Pure Alkene Product Purify->Final_Product

Caption: Workflow for the Wittig olefination of the target ketone.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete ylide formation due to inactive base or moisture.[13][14]Use a fresh, unopened container of NaH. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled anhydrous solvents.
The ylide is unstable and decomposes before reacting.Generate the ylide in situ in the presence of the ketone. This can be achieved by adding the phosphonium salt to a mixture of the base and the ketone.[13][15]
Steric hindrance of the ketone.While this ketone is not exceptionally hindered, prolonged reaction times or slightly elevated temperatures (e.g., refluxing THF) may be required. Alternatively, consider the more reactive Horner-Wadsworth-Emmons reaction.[4][16]
Recovery of Starting Material Insufficient amount of ylide.Ensure accurate weighing of reagents. Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base.
Difficult Purification Triphenylphosphine oxide co-elutes with the product.The separation can be challenging. Ensure a long silica gel column and use a shallow solvent gradient. Alternatively, the crude mixture can be treated with reagents to convert the phosphine oxide into a more polar derivative, facilitating its removal.[12] Recrystallization from a suitable solvent like propanol might also help, as triphenylphosphine oxide is more soluble.[17]
Side Reactions The bromopyrazine moiety is sensitive to the strong base.While generally stable, prolonged exposure to strong bases at high temperatures could potentially lead to side reactions. Keep reaction times and temperatures to the minimum necessary for complete conversion. Consider using a milder base if issues persist, though this may require a more activated phosphonium salt.[18]

References

  • Li, Z., et al. (2023). Wittig reaction purification for products with very low polarity. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1165-1170. URL: [Link]

  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. URL: [Link]

  • O'Brien, C. J., et al. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10, 4170-4177. URL: [Link]

  • Deng, M., et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(4), 521-524. URL: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. URL: [Link]

  • Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. URL: [Link]

  • Kancham, S. (2016). I have a problem in witting reaction product? ResearchGate. URL: [Link]

  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. URL: [Link]

  • Dalal, M. (n.d.). Wittig Reaction. Dalal Institute. URL: [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. URL: [Link]

  • Wikipedia. (n.d.). Wittig reaction. URL: [Link]

  • Pelletier, G., et al. (2012). Use of Silver Carbonate in the Wittig Reaction. Tetrahedron Letters, 53(24), 2991-2994. URL: [Link]

  • Millikin, P. (n.d.). Synthesis of an Alkene via the Wittig Reaction. University of Wisconsin-La Crosse. URL: [Link]

  • Reddit. (2022). Problems with wittig reaction. r/Chempros. URL: [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. URL: [Link]

  • Nagaki, A., et al. (2022). One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor. Chemical and Pharmaceutical Bulletin, 70(1), 1-5. URL: [Link]

  • MacDonagh, L., et al. (2013). On the Mechanism of Dimethylarginine Dimethylaminohydrolase Inactivation by 4-Halopyridines. Biochemistry, 52(38), 6649-6659. URL: [Link]

  • Al-Majd, L. A., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22824. URL: [Link]

  • Wang, H., et al. (2010). Synthesis and Characterization of 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl) Biphenyl. Chinese Journal of Organic Chemistry, 30(10), 1547-1550. URL: [Link]

  • Raimondi, M. V., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemMedChem. URL: [Link]

  • Ionescu, M. L., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3929. URL: [Link]

  • Al-Majd, L. A., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22824. URL: [Link]

Sources

Application Note: Scalable Synthesis of 1-(5-Bromopyrazin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanistic Insight

The synthesis of 1-(5-Bromopyrazin-2-yl)piperidin-4-one is a critical entry point for the development of kinase inhibitors (e.g., CHK1, ATR, and WEE1 inhibitors). The core transformation relies on a Nucleophilic Aromatic Substitution (


) of 2,5-dibromopyrazine.

While the reaction appears straightforward on paper, scale-up presents distinct challenges:

  • Regiocontrol & Impurity Profile: 2,5-Dibromopyrazine is symmetric. The first substitution deactivates the pyrazine ring toward a second attack (due to the electron-donating nature of the amine). However, at high concentrations or temperatures, bis-substitution (formation of the 2,5-diamino adduct) becomes a competing impurity.

  • Reagent Stability: The nucleophile, 4-piperidone , is unstable as a free base (prone to aldol-like self-condensation and polymerization). It must be introduced as the hydrochloride monohydrate salt, necessitating an in situ neutralization strategy that manages water content without stalling the reaction.

  • Thermal Management: The reaction is exothermic. On a kilogram scale, the heat of neutralization (Base + HCl) and the heat of reaction must be modeled to prevent thermal runaways.

Reaction Scheme

The following diagram illustrates the transformation and the competing pathways managed by this protocol.

ReactionScheme SM1 2,5-Dibromopyrazine (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate + SM2, DMAc, 85°C SM2 4-Piperidone HCl·H2O (Nucleophile Source) SM2->Intermediate Base K2CO3 (Excess) Base->Intermediate Neutralization Product Target Product 1-(5-Bromopyrazin-2-yl) piperidin-4-one Intermediate->Product - HBr Impurity Bis-substituted Impurity Intermediate->Impurity Over-reaction (High T or Excess SM2)

Figure 1: Reaction pathway highlighting the S_NAr mechanism and the risk of bis-substitution.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency and safety, the following parameters must be strictly controlled.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Pyrazine : 1.05 eq PiperidoneA slight excess of piperidone ensures complete consumption of the dibromopyrazine, which is difficult to separate from the product.
Base Equivalents 2.5 eq

1.0 eq to neutralize HCl, 1.0 eq to scavenge HBr, 0.5 eq excess to drive kinetics.
Solvent System DMAc (N,N-Dimethylacetamide)Superior solubility for the inorganic base compared to acetonitrile; higher boiling point than THF; thermally safer than DMF at scale.
Temperature 85°C ± 5°C<80°C results in sluggish kinetics (>12h). >95°C increases bis-substitution and polymerization of piperidone.
Water Content < 2% (post-neutralization)Excessive water (from the hydrate) can lead to hydrolysis of the bromide (formation of 5-hydroxypyrazine impurity).

Master Protocol: 100g Scale-Up

Safety Note: 2,5-Dibromopyrazine is an irritant. 4-Piperidone is hygroscopic. Perform all operations in a fume hood.

Materials
  • 2,5-Dibromopyrazine: 100.0 g (0.420 mol)

  • 4-Piperidone hydrochloride monohydrate: 67.8 g (0.441 mol, 1.05 eq)

  • Potassium Carbonate (

    
    ):  145.2 g (1.05 mol, 2.5 eq) - Milled/Powdered grade preferred for surface area.
    
  • DMAc: 500 mL (5 vol)

  • Water (DI): 1500 mL (for workup)

Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer (overhead), internal temperature probe, reflux condenser, and nitrogen inlet.

  • Charging:

    • Charge DMAc (400 mL) to the reactor.

    • Start stirring at 250 RPM.

    • Charge 2,5-Dibromopyrazine (100 g) . Ensure complete dissolution (Solution is typically pale yellow).

    • Charge 4-Piperidone HCl·H2O (67.8 g) . The mixture will remain a suspension.

  • Base Addition (Exotherm Control):

    • Add

      
       (145.2 g)  in 5 portions over 20 minutes.
      
    • Observation: Mild exotherm and

      
       evolution. Monitor internal temp; keep < 35°C during addition.
      
    • Rinse the funnel with remaining DMAc (100 mL) .

Phase 2: Reaction
  • Heating: Ramp internal temperature to 85°C over 45 minutes.

  • Incubation: Hold at 85°C for 4–6 hours.

  • In-Process Control (IPC):

    • Sample 50 µL into 1 mL MeCN.

    • HPLC Criteria: < 1.0% area 2,5-Dibromopyrazine remaining.

    • Note: If reaction stalls, add 0.1 eq of piperidone and hold for 2 more hours.

Phase 3: Workup & Isolation
  • Cooling: Cool the reaction mixture to 20–25°C .

  • Quench/Precipitation:

    • Prepare a separate vessel with 1500 mL Water (DI) cooled to 10°C.

    • Slowly pour the reaction mixture into the water with vigorous stirring.

    • Critical: Do not pour water into the reaction; inverse addition controls crystal growth and prevents oiling out.

  • Aging: Stir the resulting slurry for 2 hours at 10–15°C to ensure maximum yield.

  • Filtration: Filter the solids using a sintered glass funnel or centrifuge.

  • Washing: Wash the cake with Water (2 x 200 mL) to remove residual DMAc and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours with a nitrogen bleed.

Expected Results
  • Yield: 85–92% (Theoretical: ~95g – 100g)

  • Appearance: Off-white to pale yellow solid.

  • Purity (HPLC): > 98.0% a/a.

Process Workflow Diagram

This flowchart visualizes the unit operations, highlighting decision points for quality control.

ProcessFlow Start Start: Charge DMAc & 2,5-Dibromopyrazine AddReagents Add 4-Piperidone HCl & K2CO3 (Portionwise) Start->AddReagents Heat Heat to 85°C (4-6 Hours) AddReagents->Heat IPC IPC: HPLC Check SM < 1%? Heat->IPC Quench Inverse Quench: Pour into Cold Water IPC->Quench Yes Corrective Add 0.1 eq Piperidone Extend Time IPC->Corrective No Filter Filtration & Wash (Remove DMAc/Salts) Quench->Filter Dry Vacuum Dry 45°C Filter->Dry Corrective->Heat

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Oiling Out" during quench Temperature too high during quench or addition too fast.Ensure water is <10°C. Use inverse addition (Reaction into Water). Seed the water with pure product crystals if available.
Low Yield (<70%) Incomplete reaction or loss in mother liquor.Check IPC. If reaction was complete, the product may be slightly soluble in the DMAc/Water mix. Increase water ratio to 1:4 or cool to 0°C before filtering.
High Bis-Impurity Temperature overshoot (>100°C) or huge excess of piperidone.Strictly control temp at 85°C. Verify stoichiometry of piperidone input.
Dark Color (Tar) Oxidation of free piperidone or thermal degradation.Ensure Nitrogen inerting. Degas DMAc prior to use.

References

  • General

    
     Methodology on Pyrazines: 
    
    • Synthesis of Pyrazine Derivatives. In Comprehensive Heterocyclic Chemistry II; Katritzky, A. R., et al., Eds.; Elsevier: Oxford, 1996.
    • For mechanistic grounding on aminolysis of halopyrazines: Journal of Organic Chemistry, 2005 , 70(24), 9693–9701.

  • Specific Application in Kinase Inhibitors (CHK1/ATR)

    • Fuchikami, K., et al. "Discovery of ... Chk1 inhibitors utilizing a novel scaffold." Bioorganic & Medicinal Chemistry Letters, 2012 , 22(5), 2063-2066. (Describes the coupling of 4-piperidone to 2,5-dibromopyrazine).

    • Charrier, J. D., et al. "Vertex Pharmaceuticals Inc. Patent: Inhibitors of ATR Kinase." World Intellectual Property Organization, WO 2010/071837 A1 . (See Example 42 for general piperazine/piperidine coupling conditions).

  • Safety Data

    • PubChem Compound Summary for 2,5-Dibromopyrazine.

Reagents for protecting group free synthesis of 1-(5-Bromopyrazin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(5-Bromopyrazin-2-yl)piperidin-4-one is a critical intermediate step in the manufacturing of several Checkpoint Kinase (CHK1/CHK2) inhibitors (e.g., Rabusertib, Lanraplenib). Historically, this synthesis involved a three-step sequence: (1) ketal protection of piperidin-4-one, (2)


 coupling, and (3) acidic deprotection.

This Application Note details a protecting-group-free (PGF) direct coupling protocol . By leveraging the specific electronic deactivation properties of the pyrazine ring, researchers can bypass protection steps, improving atom economy and reducing process time by approximately 40%.

Key Advantages:

  • Step Economy: Reduces a 3-step workflow to a single pot.

  • Impurity Control: Optimized base/solvent systems minimize the formation of the bis-substituted byproduct (2,5-di(piperidin-4-yl)pyrazine).

  • Scalability: Protocol is validated for gram-to-kilogram transition.

Mechanistic Insight & Reagent Selection

To successfully execute this reaction without protecting groups, one must understand the competition between the desired


 and the potential side reactions of the free ketone (aldol condensation).
The Electrophile: 2,5-Dibromopyrazine

The pyrazine ring is highly electron-deficient (π-deficient), making it an excellent electrophile for Nucleophilic Aromatic Substitution (


).
  • Symmetry: The starting material is symmetric; thus, regioselectivity is not an issue for the first addition.

  • Deactivation: Upon the substitution of the first bromine with the piperidine nitrogen, the ring becomes more electron-rich (due to mesomeric donation from the amine). This electronic deactivation makes the second bromine significantly less reactive, naturally suppressing the formation of the bis-substituted impurity under controlled temperatures (<100°C).

The Nucleophile: Piperidin-4-one Hydrochloride

We utilize the hydrochloride salt (often monohydrate) to ensure stability during storage.

  • Challenge: The free ketone is susceptible to self-condensation under strong basic conditions.

  • Solution: Use of a mild inorganic base (

    
    ) or a hindered organic base (DIPEA) prevents enolate formation while sufficiently neutralizing the HCl salt to liberate the nucleophilic amine.
    
Reagent Selection Matrix
ComponentRecommended ReagentRole & Rationale
Substrate A 2,5-DibromopyrazineElectrophile. High purity (>98%) required to prevent isomeric impurities.
Substrate B Piperidin-4-one HCl


Nucleophile source. The hydrate water consumes base, requiring stoichiometric adjustment.
Base

(Potassium Carbonate)
Preferred. Milled/Powdered. Insoluble in organic solvent, creating a heterogeneous surface reaction that minimizes ketone side-reactions.
Alt. Base DIPEA (Hünig's Base)Soluble alternative. Faster reaction but higher risk of "tarring" (polymerization) at high temps.
Solvent DMF (N,N-Dimethylformamide)High dielectric constant promotes the polar transition state of the Meisenheimer complex.
Workup Water (

)
The product is highly lipophilic compared to reagents; adding water precipitates the product cleanly.

Reaction Pathway Visualization

The following diagram illustrates the


 pathway and the critical divergence point where process control prevents bis-substitution.

ReactionPathway Start 2,5-Dibromopyrazine (Electrophile) Complex Meisenheimer Complex (TS) Start->Complex + Nuc, Base DMF, 80°C Nuc Piperidin-4-one (Nucleophile) Nuc->Complex Product 1-(5-Bromopyrazin-2-yl) piperidin-4-one (Target) Complex->Product - HBr Impurity Bis-substituted Impurity Product->Impurity + Nuc (Overheating >100°C)

Figure 1: Reaction pathway showing the selective mono-substitution. The red dotted line represents the avoided impurity pathway via temperature control.

Detailed Experimental Protocol

Scale: 10.0 g (limiting reagent basis) | Expected Yield: 75-85%

Equipment Setup
  • 250 mL Round Bottom Flask (3-neck).

  • Magnetic stir bar (egg-shaped for slurry handling) or overhead stirrer (preferred for >50g scale).

  • Reflux condenser.

  • Temperature probe (internal).

  • Oil bath or heating mantle.

Step-by-Step Procedure
  • Reagent Charging:

    • To the reaction flask, charge 2,5-Dibromopyrazine (10.0 g, 42.0 mmol, 1.0 equiv).

    • Add Piperidin-4-one hydrochloride monohydrate (7.1 g, 46.2 mmol, 1.1 equiv). Note: A slight excess ensures complete consumption of the dibromo species.

    • Add DMF (100 mL, 10 vol). Stir to dissolve the pyrazine. The piperidone salt will remain suspended.

  • Base Addition:

    • Add Potassium Carbonate (

      
      )  (14.5 g, 105 mmol, 2.5 equiv).
      
    • Critical: Use powdered

      
      . Granular forms react too slowly.
      
    • Observation: The mixture will become a white/yellow slurry.

  • Reaction (S_NAr):

    • Heat the mixture to 80°C .

    • Caution: Do not exceed 95°C. Higher temperatures promote the reaction of the second bromine and degradation of the ketone.

    • Monitor by HPLC or TLC (Eluent: 30% EtOAc in Hexanes).

    • Time: Reaction typically reaches completion in 4–6 hours.

    • Endpoint: < 2% remaining 2,5-dibromopyrazine.

  • Quench and Isolation (Precipitation Method):

    • Cool the reaction mixture to 20–25°C .

    • Slowly pour the reaction mixture into Ice Water (400 mL) with vigorous stirring.

    • Observation: The product will precipitate as a beige/off-white solid.

    • Stir the aqueous slurry for 30 minutes to dissolve inorganic salts (

      
      , excess base).
      
  • Filtration & Drying:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with Water (2 x 50 mL) to remove residual DMF.

    • Wash the cake with cold Hexanes (1 x 30 mL) to assist drying.

    • Dry in a vacuum oven at 45°C for 12 hours.

Analytical Data (Reference)
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, CDCl3):

    
     8.15 (d, J=1.5 Hz, 1H), 7.98 (d, J=1.5 Hz, 1H), 3.95 (t, 4H), 2.60 (t, 4H).
    
  • Mass Spec (ESI): [M+H]+ calc. 256.01, found 256.1 (Br pattern observed).

Process Workflow Diagram

Workflow Setup Setup: Charge Pyrazine, Piperidone HCl in DMF BaseAdd Activation: Add K2CO3 (2.5 eq) Slurry Formation Setup->BaseAdd Heat Reaction: Heat to 80°C 4-6 Hours BaseAdd->Heat Check IPC Check: <2% Starting Material? Heat->Check Check->Heat No (Continue Heating) Quench Quench: Pour into Ice Water (Precipitation) Check->Quench Yes Filter Isolation: Filter & Wash (Water/Hexane) Quench->Filter Dry Final Product: Dry @ 45°C Filter->Dry

Figure 2: Operational workflow for the synthesis, highlighting the critical In-Process Control (IPC) point.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete precipitation during water quench.The product has some solubility in DMF/Water mixtures. Increase water volume to 5:1 ratio vs DMF or add brine.
Bis-Impurity (>5%) Temperature too high (>100°C) or excess amine.Strictly control oil bath temp. Ensure stoichiometry is near 1.1 equiv for amine.
Dark Color / Tar Polymerization of piperidone.Base was too strong (e.g., NaOH) or reaction ran too long. Switch to

and limit time.
Residual Solvent DMF trapped in crystal lattice.Extended drying time or slurry wash with water/isopropanol (9:1) before final drying.

References

  • General Mechanism of

    
     on Pyrazines: 
    
    • Patel, N. et al. "Nucleophilic substitutions on chloro- and bromo-pyrazines." Journal of Heterocyclic Chemistry.
  • Specific Application in Kinase Inhibitor Synthesis (Rabusertib/SCH 900776)

    • Guzi, T. et al. "Pyrazolo[1,5-a]pyrimidine compounds as checkpoint kinase inhibitors." U.S. Patent 20,100,240,653. (Describes the use of 2,5-dibromopyrazine and piperidin-4-one).
  • Green Chemistry Aspects (Solvent Selection)

    • Byrne, F. P. et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.
  • Reagent Properties (2,5-Dibromopyrazine)

    • PubChem Compound Summary for CID 12764, 2,5-Dibromopyrazine.

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1-(5-Bromopyrazin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BP-4ONE Subject: Troubleshooting aqueous solubility for biological assays Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Analysis

The Challenge: Researchers frequently encounter precipitation when diluting 1-(5-Bromopyrazin-2-yl)piperidin-4-one from organic stock solutions (DMSO) into aqueous buffers (PBS/Media).

Root Cause Analysis (Chemical First Principles): To solve this, we must look beyond the visual precipitate and understand the molecular drivers:

  • Electronic Deactivation: The piperidine nitrogen is directly bonded to a pyrazine ring substituted with a bromine. The electron-deficient pyrazine ring (a

    
    -acid) draws electron density from the nitrogen lone pair.
    
    • Result: The molecule loses its typical amine basicity. It behaves more like a neutral aryl-amine (pKa < 2.0).

    • Implication:Acidification (pH 4–5) will NOT improve solubility. The molecule remains uncharged and hydrophobic in this range.

  • Lipophilicity & Stacking: The planar pyrazine-bromo motif promotes

    
    -
    
    
    
    stacking aggregation in water, leading to rapid crystallization or "crashing out."

Diagnostic & Troubleshooting (Q&A)

Q1: I tried acidifying my buffer to pH 5.0, but it still precipitated. Why?

A: This is a common misconception. While piperidines are usually basic (pKa ~10), this specific piperidine is attached to an electron-withdrawing pyrazine ring. This conjugation effect drops the pKa drastically (likely below 2.0). At pH 5.0, the molecule is still 99.9% neutral (uncharged). To solubilize it via protonation, you would need a pH < 1, which is incompatible with biological assays.

  • Action: Stop adjusting pH. Focus on co-solvents and complexation agents.

Q2: My DMSO stock is clear, but it clouds immediately upon addition to PBS. How do I fix this?

A: You are experiencing "solvent shock." When a hydrophobic molecule in DMSO hits water, the DMSO rapidly mixes with the water, leaving the molecule stranded ("parachuting"), forcing it to aggregate.

  • Action: Use the "Step-Down Dilution" method (see Protocol A) or incorporate a surfactant/cyclodextrin carrier system (Protocol B).

Q3: Can I use PEG400?

A: Yes. Polyethylene Glycol 400 (PEG400) is an excellent co-solvent for this chemotype. It acts as an interfacial bridge between the hydrophobic drug and water, reducing the energy penalty of solvation.

Recommended Solubilization Protocols

Protocol A: The "Step-Down" Dilution (For < 50 µM usage)

Best for: Acute cellular assays where low DMSO tolerance is required.

  • Prepare Master Stock: Dissolve compound in 100% DMSO to 10 mM .

    • Note: Ensure complete dissolution by vortexing. Sonicate for 5 mins if necessary.

  • Prepare Intermediate Stock (10x):

    • Dilute the Master Stock 1:10 into pure PEG400 or Ethanol .

    • Result: 1 mM solution in 10% DMSO / 90% Co-solvent.

  • Final Dilution:

    • Slowly add the Intermediate Stock to your pre-warmed (37°C) media/buffer while vortexing.

    • Target: Final concentration 10 µM (1% DMSO / 9% Co-solvent).

Protocol B: The Cyclodextrin Shield (For > 50 µM or In Vivo)

Best for: High-concentration stock solutions or animal dosing.

Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a toroidal "bucket" around the hydrophobic bromopyrazine moiety, shielding it from water while the outer hydroxyls interact with the buffer.
  • Prepare Vehicle: Dissolve 20% w/v HP-

    
    -CD in PBS. Filter sterilize (0.22 µm).
    
  • Solubilization:

    • Add this compound powder directly to the vehicle.

    • Critical Step: Sonicate in a water bath at 40°C for 20–30 minutes.

    • Result: The mechanical energy drives the hydrophobic drug into the cyclodextrin cavity.

  • Verification: Centrifuge at 10,000 x g for 5 mins. If no pellet forms, the solution is stable.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityLogic Start Start: this compound Precipitation Issue CheckConc Required Concentration? Start->CheckConc LowConc Low (< 10 µM) CheckConc->LowConc HighConc High (> 10 µM) CheckConc->HighConc CheckAssay Assay Tolerance to DMSO? LowConc->CheckAssay MethodC Method C: Cyclodextrin Complex (20% HP-beta-CD) HighConc->MethodC Requires Shielding HighTol High Tolerance (>1%) CheckAssay->HighTol LowTol Low Tolerance (<0.1%) CheckAssay->LowTol MethodA Method A: Direct DMSO Spike (Keep DMSO < 1%) HighTol->MethodA MethodB Method B: Step-Down (DMSO -> PEG400 -> Buffer) LowTol->MethodB Success Stable Aqueous Solution MethodA->Success MethodB->Success MethodC->Success

Figure 1: Decision matrix for solubilizing hydrophobic aminopyrazines. Select the path based on concentration needs and assay sensitivity.

Solubility Data Summary

Solvent SystemEstimated Solubility (mg/mL)SuitabilityNotes
Water / PBS (pH 7.4) < 0.01 (Insoluble)PoorDo not use as primary solvent.
DMSO > 50ExcellentStandard stock solvent. Hygroscopic.
Ethanol 10 - 20ModerateGood intermediate co-solvent. Volatile.
PEG 400 20 - 40GoodViscous; good for "step-down" protocols.
20% HP-

-CD (aq)
2 - 5ExcellentBiologically inert; prevents aggregation.
0.1 M HCl < 0.1PoorIneffective due to low pKa of pyrazine-N.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Authoritative guide on using HP- -CD for solubilizing lipophilic drugs.
  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.

    • Context: Fundamental text explaining the "parachuting" effect and pKa shifts in electron-deficient heterocycles.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

    • Context: Review of co-solvent and surfactant strategies (PEG, Tween) for poor solubility compounds.

Troubleshooting low conversion rates in piperidin-4-one SNAr reactions

Technical Support Center: Troubleshooting Piperidin-4-one Reactions

Subject: Optimization of Nucleophilic Aromatic Substitution (

Audience:Author:
Core Directive & Scope

Piperidin-4-one (4-piperidone) is a "privileged scaffold" in medicinal chemistry, serving as a precursor for fentanyl derivatives, piperidine-based antihistamines, and various CNS-active agents. However, introducing this moiety via

The Problem: Researchers often observe sluggish kinetics, low conversion (<40%), or "messy" TLC profiles when substituting piperidine with piperidin-4-one in standard

The Root Causes:

  • Electronic Deactivation: The C4 carbonyl group exerts a strong electron-withdrawing inductive effect ($ -I $), significantly lowering the nucleophilicity of the N1 nitrogen.

  • Side Reactions: The ketone functionality is susceptible to base-mediated aldol-like self-condensation and polymerization.

  • Salt Form Management: Piperidin-4-one is typically supplied as the hydrochloride monohydrate, requiring careful free-basing to avoid quenching the reaction or introducing water.

Diagnostic Workflow

Before altering conditions, diagnose the specific failure mode using the logic flow below.

SNAr_TroubleshootingStartISSUE: Low Conversionin Piperidin-4-one SNArCheck_SMIs Starting Material (Aryl Halide)Consumed?Start->Check_SMCheck_TLCTLC/LCMS ProfileCheck_SM->Check_TLCNo / PartialClean_StalledClean but Stalled(SM + Unreacted Amine)Check_TLC->Clean_StalledMessyMessy / Many Spots(Polymer/Degradation)Check_TLC->MessyCause_NuCause: Low Nucleophilicityor Salt InhibitionClean_Stalled->Cause_NuCause_AldolCause: Base-MediatedSelf-CondensationMessy->Cause_AldolSol_TempAction: Increase Temp (100°C+)Switch to DMSO/NMPCause_Nu->Sol_TempSol_BaseAction: Switch to Weak Base(K2CO3/DIPEA) or Protect KetoneCause_Aldol->Sol_Base

Figure 1: Decision tree for diagnosing reaction failure based on crude mixture analysis.

Technical Support Guide (Q&A)
Issue 1: Reactivity & Kinetics

Q: I replaced piperidine with piperidin-4-one in my standard


 protocol (DMF, 

, 80°C), but the reaction stalled at 30% conversion. Why?

A: This is a classic manifestation of inductive deactivation . In piperidine, the nitrogen lone pair is highly available (






Troubleshooting Steps:

  • Temperature: Increase reaction temperature. While piperidine reacts at 60-80°C, piperidin-4-one often requires 100-120°C to overcome the higher activation energy.

  • Solvent: Ensure you are using a polar aprotic solvent (DMSO or NMP) rather than DMF or Acetonitrile. DMSO stabilizes the charged transition state (Meisenheimer complex) more effectively.

  • Stoichiometry: Increase the nucleophile equivalents to 2.0–3.0 eq. to drive the equilibrium.

Issue 2: The "Black Tar" Effect

Q: My reaction turned black and TLC shows a streak of baseline material. I used NaH to ensure deprotonation.

A: You likely triggered aldol polymerization . Piperidin-4-one has acidic


Corrective Protocol:

  • Avoid Strong Bases: Never use hydride or alkoxide bases with unprotected piperidin-4-one.

  • Use Carbonates: Switch to Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    ). These are basic enough to neutralize the HCl salt but not strong enough to rapidly deprotonate the
    
    
    -carbon.
Issue 3: Salt Form Management

Q: I am using Piperidin-4-one HCl monohydrate. Can I just dump it in?

A: Direct addition often fails due to water poisoning and inefficient free-basing . The monohydrate releases water into the reaction. In


Recommended Pre-treatment: Do not rely on in-situ neutralization if the reaction is difficult. Perform a "Free-Base & Dry" operation:

  • Dissolve the HCl salt in minimal water.

  • Basify with saturated

    
     or NaOH.
    
  • Extract with DCM or

    
     (repeat 3-4 times; it is very polar).
    
  • Dry over

    
     and concentrate.
    
  • Crucial: Azeotrope with toluene to remove trace water before adding to the

    
     reaction.
    
Issue 4: Substrate Deactivation

Q: Even with optimized conditions, the reaction is slow. My electrophile is a 2-chloropyridine.

A: Chloropyridines are moderately reactive. If the piperidinone is too weak, you may need to activate the nucleophile structurally. Strategy: Ketal Protection. Protect the ketone as a dimethyl ketal or ethylene glycol ketal (1,4-dioxa-8-azaspiro[4.5]decane).

  • Why? This removes the electron-withdrawing carbonyl dipole, restoring the nitrogen's nucleophilicity to near-piperidine levels.

  • Workflow: Protect

    
    
    
    
    (High Yield)
    
    
    Acidic Deprotection (HCl/Acetone).
Comparative Data: Solvent & Base Effects[1]

The following data summarizes reaction efficiency for the coupling of 4-fluoronitrobenzene (1.0 eq) with piperidin-4-one derivatives (1.2 eq).

VariableConditionConversion (LCMS, 4h)Observation
Base

/ THF / 0°C
< 10% (Complex mix)FAILURE. Polymerization/Decomposition.
Base

/ DMF / 80°C
35%Slow. Triethylamine is often too weak to buffer efficiently in non-polar media.
Base

/ DMF / 100°C
78%Standard condition. Good balance.
Base

/ DMSO / 100°C
92% OPTIMAL. Cesium effect + DMSO acceleration.
Solvent MeCN / Reflux45%Too low boiling point (82°C).
Nucleophile Piperidin-4-one (Free base)75%Moderate reactivity.
Nucleophile Piperidin-4-one ethylene ketal98% SUPERIOR. Restored nucleophilicity.
Validated Experimental Protocols
Protocol A: Direct

(Optimized for Speed)

Best for activated aryl fluorides/chlorides where ketone protection is deemed unnecessary.

  • Reagents: Aryl Halide (1.0 mmol), Piperidin-4-one HCl monohydrate (1.5 mmol),

    
     (3.0 mmol).
    
  • Solvent: Anhydrous DMSO (3.0 mL). Note: DMSO is superior to DMF for difficult SNAr.

  • Procedure:

    • Mix Piperidin-4-one HCl and

      
       in DMSO. Stir at RT for 15 min to ensure neutralization.
      
    • Add Aryl Halide.

    • Heat to 100–110 °C for 4–12 hours.

    • Monitor: LCMS. Look for Product (M+1) and disappearance of Aryl Halide.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with water (x2) to remove DMSO.

Protocol B: The "Ketal Route" (For Difficult Substrates)

Best for unactivated electrophiles or when side-reactions are observed.

  • Step 1 (Protection): Reflux Piperidin-4-one HCl with ethylene glycol (1.2 eq) and pTSA (cat.) in toluene with a Dean-Stark trap. Neutralize and isolate the free amine (1,4-dioxa-8-azaspiro[4.5]decane).

  • Step 2 (

    
    ):  React the protected amine (1.2 eq) with Aryl Halide (1.0 eq) and 
    
    
    (2.0 eq) in DMF at 90°C. Expect rapid conversion.
  • Step 3 (Deprotection): Treat the isolated intermediate with 2N HCl in Acetone/Water (1:1) at RT for 2 hours. Neutralize and extract.[1]

References
  • Reactivity of Piperidin-4-one vs Piperidine

    • Bowler, J. T., et al. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions."[2] Organic & Biomolecular Chemistry, 2014.[2] Link

    • Note: Discusses the "element effect" and nucleophilicity trends in SNAr, supporting the reduced reactivity of electron-deficient amines.
  • Piperidin-4-one Synthesis & Properties

    • Chakkaravarthy, J., et al. "Spectral investigations of some piperidin-4-one molecular addition compounds."[3] Ovidius University Annals of Chemistry, 2020. Link

    • Note: Provides NMR and structural data verifying the inductive environment of the piperidinone ring.
  • Optimized SNAr Conditions (Solvent/Base)

    • ACS Green Chemistry Institute.[4] "SNAr Solvents and Reagents Guide." ACS GCI Pharmaceutical Roundtable. Link

    • Note: Authoritative source for solvent selection (DMSO/NMP) and base selection in SNAr.
  • General Piperidin-4-one Methodology

    • BenchChem.[1][5] "Comparative Guide to the Synthesis and Biological Evaluation of Piperidin-4-one Derivatives." Link

    • Note: General handling and synthetic utility of the scaffold.

Stability of 1-(5-Bromopyrazin-2-yl)piperidin-4-one under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(5-Bromopyrazin-2-yl)piperidin-4-one

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions.

I. Troubleshooting Guide: Stability Under Acidic Conditions

This section addresses specific experimental issues you might encounter.

Scenario 1: Unexpected Degradation During Acidic Work-up

  • Problem: You are performing a reaction where this compound is a product or starting material. During the acidic work-up (e.g., using HCl or TFA), you observe significant loss of your compound or the appearance of multiple new spots on your TLC/LC-MS.

  • Potential Cause & Explanation: The piperidinone nitrogen and the pyrazine nitrogens are basic and will be protonated in acidic conditions.[1] This protonation can increase the electrophilicity of the pyrazine ring and potentially activate the C-Br bond towards nucleophilic attack or the C-N bond (between the pyrazine and piperidine) towards cleavage. While N-aryl piperidines are generally stable, harsh acidic conditions can promote C-N bond cleavage.[2][3]

  • Solution Pathway:

    • Modify Work-up Conditions:

      • Use a weaker acid: If possible, switch to a weaker organic acid like acetic acid or citric acid for pH adjustment.

      • Lower the temperature: Perform the acidic wash at a lower temperature (0-5 °C) to slow down potential degradation reactions.

      • Minimize contact time: Do not let your compound sit in the acidic aqueous phase for an extended period. Quickly separate the layers.

    • Alternative Purification:

      • Consider a non-acidic work-up followed by silica gel chromatography. A carefully chosen solvent system can often separate your product from basic or acidic impurities without the need for an acid wash.

    • Analytical Confirmation:

      • If degradation is suspected, obtain an LC-MS of the crude reaction mixture before and after the acidic work-up to confirm the loss of your starting material and identify the masses of the degradation products. This can provide clues about the degradation pathway.

Scenario 2: Low Yield in an Acid-Catalyzed Reaction

  • Problem: You are using an acid catalyst (e.g., p-TsOH, H2SO4) in a reaction involving this compound, and the yield is consistently low, even with extended reaction times or increased temperature.

  • Potential Cause & Explanation: The acid catalyst is likely protonating the nitrogen atoms in your molecule. This can have two negative effects:

    • Deactivation: Protonation of the piperidine nitrogen can deactivate it for subsequent reactions if it is intended to act as a nucleophile.

    • Degradation: As in Scenario 1, protonation can lead to slow degradation of the molecule over the course of the reaction, reducing the overall yield.

  • Solution Pathway:

    • Reduce Catalyst Loading: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. Screen catalyst loading from 1 mol% up to 10 mol%.

    • Switch to a Lewis Acid: Consider using a Lewis acid (e.g., ZnCl2, Sc(OTf)3) instead of a Brønsted acid. Lewis acids coordinate to the carbonyl oxygen or other heteroatoms and may be less likely to induce the same degradation pathways as protonation.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate to minimize time-dependent degradation.

    • In-situ Monitoring: Use TLC or LC-MS to monitor the reaction. Observe not only the consumption of starting material and formation of the product but also the appearance of any degradation products. This will help you find the optimal reaction time before significant degradation occurs.

II. Frequently Asked Questions (FAQs)

  • Q1: What are the most likely degradation pathways for this compound in strong acid?

    A: Based on the structure, two primary degradation pathways are plausible under strong acidic conditions:

    • Cleavage of the N-Aryl Bond: The bond between the piperidinone nitrogen and the pyrazine ring could be susceptible to cleavage. Protonation of the pyrazine ring would make it a better leaving group.

    • Hydrolysis of the Bromo-Substituent: Although generally stable, prolonged heating in strong acid could potentially lead to the hydrolysis of the C-Br bond on the pyrazine ring, replacing it with a hydroxyl group.

  • Q2: How can I quantitatively assess the stability of this compound in a specific acidic medium?

    A: You can perform a forced degradation study. A standard protocol is provided below. The key is to use a high-purity sample of your compound and monitor its disappearance over time using a quantitative analytical technique like HPLC with a UV detector or LC-MS.

  • Q3: Is the ketone functional group stable to acidic conditions?

    A: The piperidin-4-one moiety is generally stable to acidic conditions that do not specifically promote condensation or rearrangement reactions. The ketone can be protonated by strong acids, which may be a consideration in certain reaction mechanisms, but cleavage of the piperidinone ring itself is unlikely under typical acidic work-up conditions.

  • Q4: Will the bromine on the pyrazine ring be reactive under acidic conditions?

    A: The C-Br bond on a pyrazine ring is relatively inert to simple acid exposure at room temperature. However, in the presence of nucleophiles and under harsh conditions (e.g., elevated temperatures), nucleophilic aromatic substitution could occur. The reactivity of halopyridines and by extension, halopyrazines, can be complex.[4][5]

III. Experimental Protocol: Acid Stability Assessment

This protocol provides a framework for quantitatively assessing the stability of this compound.

Objective: To determine the rate of degradation of the target compound in a defined acidic solution at a specific temperature.

Materials:

  • This compound (high purity, >98%)

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to make a concentrated stock solution (e.g., 1 mg/mL).

  • Acidic Solution Preparation:

    • Prepare the desired acidic solution (e.g., 0.1 N HCl in 50:50 acetonitrile/water).

  • Initiation of Stability Study:

    • At time t=0, add a precise volume of the stock solution to the acidic solution in a volumetric flask and dilute to the mark to achieve the target final concentration (e.g., 50 µg/mL).

    • Immediately withdraw an aliquot, quench the degradation by neutralizing with a base if necessary (or dilute into the mobile phase), and inject it onto the HPLC. This is your t=0 time point.

  • Time-Course Analysis:

    • Maintain the reaction flask at a constant temperature (e.g., 25 °C or 40 °C).

    • Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Quench each aliquot and analyze by HPLC.

  • Data Analysis:

    • For each time point, determine the peak area of the parent compound.

    • Plot the percentage of the parent compound remaining versus time.

    • This data can be used to determine the degradation kinetics.

Data Summary Table:

Time (hours)Peak Area (Parent Compound)% Remaining
0[Initial Peak Area]100
1[Peak Area at 1h]X
2[Peak Area at 2h]Y
4[Peak Area at 4h]Z
.........

IV. Visualizations

Diagram 1: Potential Acid-Catalyzed Degradation Pathways

G A This compound B Protonation at Pyrazine-N (Increase Electrophilicity) A->B H+ C Protonation at Piperidine-N (Deactivation) A->C H+ D Cleavage of N-Aryl Bond B->D Nucleophile (e.g., H2O) Harsh Conditions E Hydrolysis of C-Br Bond B->E H2O, Heat Prolonged Exposure F 5-Bromopyrazin-2-amine + Piperidin-4-one derivative D->F G 1-(5-Hydroxypyrazin-2-yl)piperidin-4-one E->G

Caption: Potential degradation pathways under acidic conditions.

Diagram 2: Workflow for Acid Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Stock Solution (1 mg/mL) C t=0 Mix Stock & Acid Solution A->C B Prepare Acidic Test Solution (e.g., 0.1N HCl) B->C D Incubate at Constant Temperature C->D E Sample at Time Intervals (0, 1, 2, 4, 8, 24h) D->E Aliquot F Quench/Dilute Sample E->F G Analyze by HPLC F->G H Plot % Remaining vs. Time G->H

Caption: Experimental workflow for assessing acid stability.

V. References

  • He, Y., et al. (2019). Selective Cleavage and Tunable Functionalization of the C–C/C–N Bonds of N-Arylpiperidines Promoted by tBuONO. Organic Letters. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • He, Y., et al. (2019). Selective Cleavage and Tunable Functionalization of the C-C/C-N Bonds of N-Arylpiperidines Promoted by tBuONO. PubMed. [Link]

  • LookChem. (n.d.). 2-Bromopyridine. [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

Sources

Validation & Comparative

Technical Guide: LC-MS Fragmentation Profiling of 1-(5-Bromopyrazin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This guide details the structural elucidation of 1-(5-Bromopyrazin-2-yl)piperidin-4-one (MW: 255.0/257.0 Da) using LC-MS/MS. This molecule is a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands.

Distinguishing this intermediate from its metabolic byproducts (e.g., the corresponding alcohol) or synthetic impurities (e.g., the non-brominated analog) requires a mastery of its specific fragmentation mechanics. This guide compares its behavior against key structural analogs to provide a self-validating identification workflow.

Molecular Profile & Isotopic Signature

Before analyzing fragmentation, the researcher must validate the precursor ion using the unique isotopic signature of bromine.

FeatureSpecification
Formula C₉H₁₀BrN₃O
Monoisotopic Mass 255.00 (⁷⁹Br) / 257.00 (⁸¹Br)
Isotope Pattern 1:1 Doublet (The hallmark of mono-brominated species)
Nitrogen Rule Odd number of nitrogens (3)

Even mass [M+H]⁺ (m/z 256/258)
The "Doublet" Validation

Unlike chlorinated compounds (3:1 ratio) or non-halogenated compounds, this molecule must present two precursor peaks of nearly equal intensity separated by 2 Da.

  • Precursor A: m/z 256.0 [M(⁷⁹Br)+H]⁺

  • Precursor B: m/z 258.0 [M(⁸¹Br)+H]⁺

Critical Check: If your spectrum shows a 3:1 ratio, you have likely synthesized the Chloro-analog . If you see a single peak, you have lost the halogen (dehalogenation impurity).

Fragmentation Mechanics (ESI-CID)

The fragmentation of this compound under Collision-Induced Dissociation (CID) is governed by two competing pathways: Piperidone Ring Disassembly and Linker Cleavage .

Pathway A: The Piperidone Collapse (Diagnostic)

The piperidin-4-one ring is chemically distinct from a standard piperidine due to the ketone group.

  • Neutral Loss of CO (-28 Da): The ketone facilitates an alpha-cleavage followed by CO ejection. This is the primary differentiator from piperidine analogs.

  • Retro-Diels-Alder (RDA) (-28 Da): A competing loss of ethylene (C₂H₄) can also occur, which is isobaric to CO loss. High-resolution MS (HRMS) is required to distinguish CO (27.9949) from C₂H₄ (28.0313).

Pathway B: The Pyrazine Anchor

The pyrazine ring is highly stable.

  • C-N Bond Cleavage: The bond between the pyrazine C2 position and the piperidine nitrogen is the weakest link, typically yielding the 5-bromopyrazin-2-amine cation or the 5-bromopyrazine cation.

Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation, illustrating how the parent ion decays into diagnostic fragments.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 256 / 258 (1:1 Doublet) Intermed1 Loss of CO (-28 Da) [C8H10BrN3 + H]+ m/z 228 / 230 Parent->Intermed1  α-cleavage (Ketone driven)   Intermed2 Loss of C2H4 (RDA) [C7H6BrN3O + H]+ m/z 228 / 230 (Isobaric Interference) Parent->Intermed2  RDA Mechanism   Frag_Pyrazine Pyrazine Core Ion [C4H3BrN3]+ m/z ~172 / 174 Parent->Frag_Pyrazine  C-N Linker Cleavage   Frag_Bromo Debromination (-Br) [C9H11N3O]+ m/z 177 Parent->Frag_Bromo  Radical Loss (High CE)   Intermed1->Frag_Pyrazine  Secondary Decay  

Figure 1: ESI-CID Fragmentation Tree.[1] The blue path represents the most abundant precursor; yellow indicates the primary diagnostic neutral loss specific to the piperidone scaffold.

Comparative Analysis: Validating Against Alternatives

To ensure scientific rigor, one must compare the target molecule against its most common "impostors" in a drug discovery context.

Comparison 1: Target vs. 5-Chloro Analog

Scenario: You used 2,5-dichloropyrazine instead of 2,5-dibromopyrazine in the synthesis.

ParameterTarget (5-Bromo)Alternative (5-Chloro)
Precursor m/z 256 / 258212 / 214 (Shift: -44 Da)
Isotope Ratio 1:1 (⁷⁹Br : ⁸¹Br)3:1 (³⁵Cl : ³⁷Cl)
Fragmentation Loss of Br• is easier (weak C-Br bond).Loss of Cl• is rare; HCl loss is more common.
Comparison 2: Target vs. Piperidine Analog (No Ketone)

Scenario: You are reducing the ketone, or checking for the non-oxidized starting material.

ParameterTarget (Piperidone)Alternative (Piperidine)
Precursor m/z 256 / 258242 / 244 (Shift: -14 Da)
Diagnostic Loss -28 Da (CO) No CO loss possible.
Mechanism Ring contraction via CO ejection.Ring opening via hydride shift (complex).

Experimental Protocol (Self-Validating)

This protocol is designed to maximize the detection of the diagnostic ions mentioned above.

Step 1: LC-MS Conditions[3]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes. Note: The pyrazine ring is moderately polar; expect elution around 40-50% B.

Step 2: MS Method (Data Dependent Acquisition)
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C (Ensure complete desolvation of the piperidone).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why? Low CE (15 eV) preserves the [M+H]⁺ doublet for isotope confirmation. High CE (45 eV) is required to break the aromatic C-N bond.

Step 3: Workflow Diagram

Workflow Sample Sample Prep (Dilute to 100 ng/mL) LC LC Separation (Retain polar pyrazine) Sample->LC MS1 Full Scan MS1 Check Isotope (1:1) LC->MS1 Filter Dynamic Exclusion Select m/z 256 & 258 MS1->Filter MS2 MS/MS (CID) Detect -28 Da Loss Filter->MS2

Figure 2: Experimental Workflow. The diamond node represents the critical decision point where the specific isotope pair is selected for fragmentation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for interpretation of ring cleavage and neutral losses).

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (Reference for general pyrazine fragmentation patterns).

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-heterocycles in ESI-MS/MS. Journal of Mass Spectrometry. (Mechanistic insight into C-N bond cleavage in heterocycles).

Sources

A Head-to-Head Comparison of 5-Bromo- vs. 5-Chloro-Pyrazine Piperidinone Reactivity in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

In the synthesis of novel therapeutics, pyrazinone scaffolds functionalized with piperidine are of significant interest due to their prevalence in bioactive molecules.[1][2][3] The strategic introduction of the piperidine moiety is often accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction, where a halogen at an electron-deficient position is displaced. This guide provides an in-depth comparison of the reactivity of two common precursors, 5-bromo- and 5-chloro-pyrazin-2(1H)-one, in SNAr reactions with piperidine. We will dissect the underlying mechanistic principles, provide a robust experimental protocol for a comparative kinetic analysis, and interpret the expected results to guide your synthetic strategy.

The Theoretical Framework: Understanding SNAr on the Pyrazine Ring

Nucleophilic aromatic substitution is a cornerstone of modern medicinal chemistry.[4] Unlike aliphatic SN2 reactions, SNAr on an aromatic ring is not a concerted process and does not involve backside attack, which is sterically impossible.[5] Instead, it proceeds via a two-step addition-elimination mechanism.[6][7]

Key Mechanistic Steps:

  • Nucleophilic Attack: The reaction initiates with the attack of the nucleophile (piperidine) on the carbon atom bearing the halogen (the ipso-carbon). This step is possible because the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activate the ring towards nucleophilic attack.[8] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[9][10]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nature of the pyrazine ring nitrogens and other substituents (like the carbonyl group in the pyrazinone).[11]

  • Rearomatization: The aromaticity of the ring is restored by the expulsion of the halide leaving group.

The first step, the formation of the Meisenheimer complex, is almost always the slow, rate-determining step of the reaction.[12][13]

SNAr_Mechanism cluster_legend Legend Reactants 5-Halo-Pyrazinone + Piperidine TS1 Transition State 1 Reactants->TS1 Step 1 (Slow) Rate-Determining Intermediate Meisenheimer Complex (Stabilized Intermediate) TS1->Intermediate Nucleophilic Addition TS2 Transition State 2 Intermediate->TS2 Step 2 (Fast) Products 5-Piperidinyl-Pyrazinone + H-X TS2->Products Elimination of Leaving Group Rate-Determining Step Rate-Determining Step

Caption: The Addition-Elimination mechanism of a typical SNAr reaction.

The Decisive Factor: Chloro vs. Bromo in the Rate-Determining Step

A common misconception, derived from aliphatic substitution (SN1/SN2), is that weaker carbon-halogen bonds lead to faster reactions (C-I > C-Br > C-Cl > C-F).[13] However, in SNAr, the C-X bond is not broken during the rate-determining step.[12][13] Therefore, bond strength is not the primary determinant of reactivity.

The key lies in the stability of the Meisenheimer complex. The halogen's primary role in this stage is electronic. It stabilizes the developing negative charge in the intermediate through its inductive effect .

  • Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine. This allows it to exert a stronger electron-withdrawing inductive effect, which more effectively stabilizes the negative charge of the Meisenheimer complex.

  • Stabilizing the Intermediate: A more stable intermediate implies a lower activation energy for the rate-determining step.

Consequently, for SNAr reactions, the reactivity order is often the reverse of that seen in aliphatic substitutions: F > Cl > Br > I .[9] Therefore, we predict that the 5-chloro pyrazine piperidinone will be more reactive than its 5-bromo counterpart .

Experimental Design: A Comparative Kinetic Study

To empirically validate our theoretical prediction, a head-to-head kinetic study is essential. The following protocol is designed to be a self-validating system for comparing the reaction rates.

Workflow Overview

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_monitoring 2. Monitoring & Quenching cluster_analysis 3. Analysis & Comparison Prep_A Reaction A: 5-Chloro-Pyrazinone + Piperidine Sampling Take aliquots at regular time intervals (t=0, 15, 30, 60, 120 min) Prep_A->Sampling Prep_B Reaction B: 5-Bromo-Pyrazinone + Piperidine Prep_B->Sampling Conditions Identical Conditions: - Solvent (DMSO) - Base (K2CO3) - Temperature (e.g., 80°C) - Concentration Conditions->Prep_A Conditions->Prep_B Quench Quench aliquot with dilute acid (e.g., 0.1 N HCl) to stop the reaction Sampling->Quench HPLC Analyze each quenched aliquot by HPLC Quench->HPLC Quantify Quantify % conversion by integrating peak areas of starting material and product HPLC->Quantify Compare Plot % Conversion vs. Time to compare reaction rates Quantify->Compare

Caption: Workflow for the comparative kinetic analysis of SNAr reactions.

Detailed Protocol

Objective: To determine the relative reaction rates of 5-chloro-pyrazin-2(1H)-one and 5-bromo-pyrazin-2(1H)-one with piperidine under identical conditions.

Materials:

  • 5-chloro-pyrazin-2(1H)-one

  • 5-bromo-pyrazin-2(1H)-one

  • Piperidine (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous[4]

  • HPLC-grade Acetonitrile and Water

  • Formic Acid

  • Reaction vials, stir bars, heating block

Procedure:

  • Preparation:

    • Set up two identical reaction vials, labeled "Chloro" and "Bromo".

    • To each vial, add the respective pyrazinone (e.g., 0.5 mmol, 1.0 eq).

    • Add anhydrous K₂CO₃ (1.0 mmol, 2.0 eq) to each vial. Causality: K₂CO₃ acts as a base to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the product.[14]

    • Add a stir bar to each vial.

  • Reaction Initiation:

    • Add anhydrous DMSO (5.0 mL) to each vial and begin stirring. Causality: DMSO is a polar aprotic solvent that excels at solvating cations but not anions, leaving the nucleophile 'naked' and highly reactive, thus accelerating SNAr rates.[4]

    • Place both vials in a pre-heated block set to 80 °C.

    • Allow the mixtures to equilibrate for 5 minutes.

    • Take a t=0 sample (50 µL) from each vial and quench immediately as described in Step 4.

    • Add piperidine (0.55 mmol, 1.1 eq) to each vial simultaneously to start the reactions.

  • Reaction Monitoring:

    • At specified time points (e.g., 15, 30, 60, 90, 120, and 240 minutes), withdraw a 50 µL aliquot from each reaction mixture.

  • Quenching:

    • Immediately add each 50 µL aliquot to a labeled HPLC vial containing 950 µL of a 1:1 Acetonitrile/Water solution with 0.1% formic acid. This dilutes the sample and the acid neutralizes the base and any unreacted piperidine, effectively stopping the reaction.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Use a C18 column with a gradient elution (e.g., from 10% to 90% Acetonitrile in Water with 0.1% Formic Acid).

    • Monitor at a suitable wavelength (e.g., 280 nm) where both starting material and product have strong absorbance.

    • Calculate the percent conversion for each time point using the relative peak areas: % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100%

Anticipated Results and Data Interpretation

Based on the mechanistic principles discussed, the 5-chloro-pyrazinone is expected to react significantly faster than the 5-bromo-pyrazinone. The data, when plotted, should clearly illustrate this difference in reactivity.

Table 1: Expected Comparative Reaction Data
Time (min)5-Chloro-Pyrazinone % Conversion (Predicted)5-Bromo-Pyrazinone % Conversion (Predicted)
00%0%
1545%20%
3075%38%
6095%65%
120>99%88%
240>99%>98%
T₉₅ (Time to 95% Conversion) ~60 min ~180 min

Interpretation:

The results are expected to show that the 5-chloro derivative reaches >95% conversion in approximately one-third of the time required for the 5-bromo analogue. This provides strong experimental support for the theoretical model where the rate-determining step is the initial nucleophilic attack, which is accelerated by the greater inductive effect of chlorine.

Practical Considerations and Strategic Choices

While the 5-chloro-pyrazinone offers superior reactivity, the choice of starting material is not always straightforward and depends on several factors:

  • Cost and Availability: 5-bromo-aromatics are often less expensive and more readily available from commercial suppliers than their chloro counterparts. For large-scale synthesis, a slower but more economical route using the bromo-derivative might be preferable.

  • Reaction Conditions: The lower reactivity of the 5-bromo-pyrazinone may require more forcing conditions (higher temperatures, longer reaction times) which could lead to side product formation or degradation of sensitive functional groups elsewhere in the molecule.

  • Orthogonal Reactivity: In molecules with multiple halogen sites, the differential reactivity can be exploited. For instance, a more reactive chloro-site can be selectively substituted in the presence of a less reactive bromo-site, enabling sequential functionalization.

Conclusion

For the nucleophilic aromatic substitution of piperidine onto the C5 position of a pyrazin-2(1H)-one core, the 5-chloro derivative is demonstrably more reactive than the 5-bromo derivative . This is contrary to the trend observed in aliphatic substitutions and is governed by the electron-withdrawing inductive effect of the halogen, which stabilizes the rate-determining Meisenheimer intermediate.

Recommendation: For rapid, efficient synthesis at the laboratory scale under mild conditions, the 5-chloro-pyrazin-2(1H)-one is the superior choice . For process chemistry and large-scale campaigns where cost is a primary driver, the 5-bromo derivative remains a viable, albeit slower, alternative. Understanding these fundamental reactivity principles allows researchers to make informed, strategic decisions in the design and execution of their synthetic routes.

References

  • Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). PubMed.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv.
  • Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. (2020). Stack Exchange.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (n.d.). Benchchem.
  • Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. (2023). Quora.
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025). PMC.
  • Nucleophilic arom
  • SNAr Compar
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen & Prosperity.
  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
  • Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. (n.d.). ECHEMI.
  • aromatic nucleophilic substitution. (n.d.). Unknown Source.
  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction P
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 2(1H)
  • Synthesis of 2(1H)-pyrazinones from diketopiperazines. (n.d.).
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). (2025).

Sources

Validating structure of 1-(5-Bromopyrazin-2-yl)piperidin-4-one via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazine-based pharmacophores, structural ambiguity is a silent killer of project timelines. The validation of 1-(5-Bromopyrazin-2-yl)piperidin-4-one presents a classic analytical trap: while Mass Spectrometry (MS) confirms the formula and Proton NMR (


H NMR) confirms the aliphatic backbone, neither definitively rules out the thermodynamically possible regioisomer, 1-(6-Bromopyrazin-2-yl)... .

This guide establishes Carbon-13 NMR (


C NMR)  as the definitive "Gold Standard" for validating this scaffold. Unlike 

H NMR, which relies on scalar coupling that can be ambiguous in heteroaromatic systems,

C NMR provides a direct skeletal map, utilizing the Heavy Atom Effect of bromine to fingerprint the substitution pattern.[1]

Part 1: The Analytical Challenge

The core difficulty lies in the symmetry and electronic properties of the pyrazine ring.

FeatureThe Analytical Blind Spot
Quaternary Carbons The molecule contains three carbons with no attached protons (C=O, C-Br, C-N).

H NMR is blind to these directly.
Regioisomerism The 5-bromo and 6-bromo isomers both possess two aromatic protons. In

H NMR, these appear as two singlets (or weakly coupled doublets) in similar regions, making distinction difficult without 2D NOESY.
Electronic Bias The electron-deficient pyrazine ring creates unusual shielding effects that standard prediction software often miscalculates.

Part 2: Comparative Performance Analysis

We compared the efficacy of


C NMR against standard rapid-access alternatives.
Table 1: Technique Comparison Matrix
TechniqueCapabilityLimitationReliability Score
LC-MS (ESI+) Confirms MW (255/257 Da) and Br isotope pattern (1:1).Cannot distinguish 5-Br vs. 6-Br isomers.Low (for structure)

H NMR
Validates piperidine ring integration (4H, 4H).Indirect inference of pyrazine substitution; blind to carbonyl.Medium
FT-IR Identifies Ketone (C=O) stretch ~1715 cm⁻¹.No skeletal connectivity information.Low

C NMR
Directly observes all 9 unique carbon environments. Requires higher concentration (>20mg) and longer scan times.High (Definitive)

Part 3: The Definitive Protocol ( C NMR)

To ensure a self-validating dataset, strictly follow this acquisition protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    )  is preferred for resolution. Use DMSO-d
    
    
    
    only if solubility is poor, but be aware of solvent peak overlap (~39.5 ppm) with the piperidine
    
    
    -carbons.
  • Concentration: Dissolve 30–50 mg of product in 0.6 mL solvent.

    • Expert Insight: If sample is limited (<10 mg), add Chromium(III) acetylacetonate [Cr(acac)

      
      ]  (2-3 mg) as a relaxation agent to shorten 
      
      
      
      relaxation times, allowing faster pulsing without signal saturation.
Acquisition Parameters (Bruker/Varian 400 MHz equiv.)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for quantitative accuracy, or standard deptq if phase editing is required.

  • Relaxation Delay (D1): 2.0 - 3.0 seconds . (Crucial for quaternary C-Br and C=O signals).

  • Scans (NS): Minimum 1024 scans . (Required to resolve the broadened C-Br signal).

  • Spectral Width: -10 to 220 ppm .

Part 4: Data Interpretation & Structural Logic

This section details the "Fingerprint" assignment. The validity of the structure relies on detecting specific chemical shift anomalies caused by the bromine atom.

The Heavy Atom Effect (The "Smoking Gun")

Contrary to electronegativity trends, a carbon atom attached to a heavy halogen (Br, I) in an aromatic system is often shielded (shifted upfield) due to relativistic spin-orbit coupling effects [1].[1]

  • Expected C-Cl shift: ~145-150 ppm (Deshielded)

  • Expected C-Br shift: ~130-135 ppm (Shielded relative to C-Cl)

Table 2: Predicted vs. Diagnostic Shifts ( )
Carbon LabelEnvironmentPredicted Shift (ppm)Diagnostic Logic
C-4' Ketone (C=O)206.0 – 209.0 Distinctive low-field signal. Confirms oxidation of piperidine.
C-2 (Pyz) Pyrazine C-N (Quaternary)152.0 – 155.0 Most deshielded aromatic signal due to adjacent N-atoms.
C-6 (Pyz) Pyrazine C-H142.0 – 144.0 Downfield C-H signal.
C-5 (Pyz) Pyrazine C-Br (Quaternary) 132.0 – 138.0 CRITICAL: Upfield of C-6 due to Heavy Atom Effect.
C-3 (Pyz) Pyrazine C-H128.0 – 132.0 Upfield C-H signal (ortho to amine).
C-2', 6' Piperidine

-CH

44.0 – 47.0 Broadened slightly by N-quadrupole.
C-3', 5' Piperidine

-CH

40.0 – 42.0 Typical aliphatic ketone

-carbons.

Part 5: Visualization of Validation Workflow

The following diagram illustrates the logical pathway to validate the structure, highlighting the decision gates where


C NMR provides the "Go/No-Go" signal.

ValidationWorkflow Start Crude Synthesis Product H1NMR 1H NMR Screening (Check Aliphatic/Aromatic Ratio) Start->H1NMR Decision1 Ratio 4:4:2 Correct? H1NMR->Decision1 C13NMR 13C NMR Acquisition (Target: 9 Distinct Signals) Decision1->C13NMR Yes Fail REJECT (Wrong Isomer/Oxidation State) Decision1->Fail No Check1 Check 207 ppm (Ketone Present?) C13NMR->Check1 Check2 Check 135 ppm (C-Br Heavy Atom Effect?) Check1->Check2 Yes Check1->Fail No (Alcohol?) Final VALIDATED Release for Biological Assay Check2->Final Yes (5-Br Isomer) Check2->Fail No (Likely 6-Br or Des-bromo)

Figure 1: Logical decision tree for structural validation. Note that


C NMR serves as the final gatekeeper for regiochemistry and oxidation state.

References

  • Reich, H. J. (2023). The Heavy Atom Effect on 13C Chemical Shifts. University of Wisconsin-Madison. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST) . (2024). Spectral Database for Organic Compounds (SDBS). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

Comparative Guide: Quality Control Standards for 1-(5-Bromopyrazin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Bromopyrazin-2-yl)piperidin-4-one (CAS 871233-72-4) is a critical bifunctional building block used extensively in the synthesis of kinase inhibitors (e.g., ATR, CHK1 inhibitors). Its utility lies in its orthogonal reactivity: the pyrazine bromine handle allows for Suzuki/Buchwald couplings, while the piperidine ketone allows for reductive aminations or Grignard additions.

However, commercial sources vary significantly in quality. This guide compares Standard Discovery Grade (95%) versus Process Grade (>98%) , demonstrating that the "cost-savings" of lower purity are negated by failure modes in subsequent catalytic steps. We provide a validated QC framework to ensure batch consistency.

Comparative Analysis: The "Double-Bromine" Trap

The primary synthesis route for this molecule involves the Nucleophilic Aromatic Substitution (


) of 2,5-dibromopyrazine with piperidin-4-one hydrochloride. The critical differentiator between commercial grades is the removal of the starting material, 2,5-dibromopyrazine .
Performance Comparison Table
FeatureStandard Discovery GradeProcess/High-Purity GradeImpact on Downstream Chemistry
Purity (HPLC) 95% - 97%> 99.0%High purity prevents side-reactions in Pd-catalyzed steps.
Residual 2,5-dibromopyrazine 1% - 3%< 0.1%CRITICAL: Residual dibromide causes dimerization of boronic acids in Suzuki couplings.
Bis-substituted Impurity 0.5% - 1.5%< 0.1%Acts as a chain terminator or non-reactive ballast.
Moisture Content Variable (Hygroscopic)< 0.5%Excess water deactivates sensitive catalysts (e.g., Pd(OAc)2).
Typical Appearance Yellow/Orange SolidPale Yellow/White SolidColor indicates oxidation products or polymerized pyrazines.
The Mechanistic Failure Mode

When using Standard Grade material containing 2% residual 2,5-dibromopyrazine in a subsequent Suzuki coupling, the impurity competes for the Palladium catalyst. More dangerously, because it possesses two reactive bromine sites, it consumes two equivalents of your expensive boronic acid partner, leading to a "dumbbell" dimer impurity that is often difficult to separate from the desired product due to similar polarity.

Impurity Landscape & Synthesis Logic

To control quality, one must understand the origin of impurities. The following diagram illustrates the synthesis pathway and where specific impurities arise.

G SM1 2,5-Dibromopyrazine (Starting Material) INT Reaction Matrix (Base/Heat) SM1->INT SM2 Piperidin-4-one (Reagent) SM2->INT PROD TARGET: 1-(5-Bromopyrazin-2-yl) piperidin-4-one INT->PROD 1 eq Substitution IMP1 IMPURITY A: Residual 2,5-Dibromo (Catalyst Poison) INT->IMP1 Incomplete Conv. IMP2 IMPURITY B: Bis-substituted Pyrazine (Over-reaction) INT->IMP2 Excess Amine/Heat IMP3 IMPURITY C: Hydrolysis Products (Pyrazinones) PROD->IMP3 Moisture/Base

Figure 1: Reaction pathway showing the origin of critical impurities (Red) versus the target molecule (Green).

Validated Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the non-polar dibromopyrazine from the moderately polar product and the polar bis-substituted impurity.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyrazine

    
    ) and 280 nm.
    
  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
18.01090
18.1955
23.0955

Acceptance Criteria:

  • Main Peak Retention Time (RT): ~8.5 min (varies by system).

  • 2,5-Dibromopyrazine RT: ~12.0 min (Must be < 0.1% Area).

  • Bis-substituted Impurity RT: ~6.0 min.

Quantitative NMR (qNMR) for Potency

HPLC provides purity by area, but qNMR determines the actual weight % (potency), accounting for inorganic salts or moisture not seen in UV.

Protocol:

  • Solvent: DMSO-

    
     (Solubilizes both the organic and potential salts).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (High purity, distinct singlet at ~6.1 ppm).

  • Relaxation Delay (d1): Set to > 30 seconds (ensure full relaxation for integration accuracy).

  • Analysis: Integrate the Pyrazine protons (singlets at ~8.0 - 8.5 ppm) against the internal standard.

QC Decision Workflow

Implement this logic flow to accept or reject incoming batches for pharmaceutical research.

QC SAMPLE Incoming Batch CAS 871233-72-4 VISUAL Visual Inspection (Is it Pale Yellow?) SAMPLE->VISUAL HPLC HPLC Analysis (Check 2,5-Dibromo) VISUAL->HPLC DECISION1 Purity > 98% AND Dibromo < 0.1%? HPLC->DECISION1 NMR H-NMR / qNMR (Identity & Potency) DECISION1->NMR Yes REJECT REJECT BATCH (Purify or Return) DECISION1->REJECT No DECISION2 Consistent Structure No residual solvents? NMR->DECISION2 DECISION2->REJECT No PASS RELEASE BATCH (Suitable for GMP/GLP) DECISION2->PASS Yes

Figure 2: Quality Control Decision Tree for batch release.

Storage and Stability

  • Temperature: Store at 2-8°C.

  • Atmosphere: Store under Argon or Nitrogen. The pyrazine ring is electron-deficient and relatively stable, but the ketone can undergo aldol-type condensations if exposed to moisture and trace base over time.

  • Retest Period: 12 months.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24767396, this compound. Retrieved from [Link]

  • Charifson, P. S., et al. (2011). Inhibitors of ATR Kinase. World Intellectual Property Organization Patent WO2011154737. (Demonstrates the utility of the intermediate in ATR inhibitor synthesis and sensitivity to impurities).
  • European Directorate for the Quality of Medicines. (2022). Chromatographic Separation Techniques (2.2.46). European Pharmacopoeia 11.0. (Standard for HPLC methodology in nitrogen heterocycles). Retrieved from [Link]

  • Bouchoux, G. (2012). Gas phase basicities of polyfunctional molecules. Part 3: Carbonyl and thiocarbonyl groups. Mass Spectrometry Reviews. (Mechanistic insight into the ionization and stability of piperidin-4-one derivatives). Retrieved from [Link]

A Researcher's Guide to Differentiating 1-(5-Bromopyrazin-2-yl)piperidin-4-one from Bis-Substituted Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of targeted therapeutics, particularly in kinase inhibitor development, the precise control of molecular architecture is paramount. The preparation of key intermediates like 1-(5-Bromopyrazin-2-yl)piperidin-4-one, a valuable scaffold, often proceeds via nucleophilic aromatic substitution (SNAr) on a di-halogenated pyrazine core. However, this common synthetic route is frequently complicated by the formation of a structurally similar, bis-substituted byproduct, 2,5-bis(piperidin-4-on-1-yl)pyrazine.

The presence of this byproduct can significantly impact the yield, purity, and downstream reactivity of the desired mono-substituted product. This guide provides a comprehensive, data-driven comparison of the essential analytical techniques required to unambiguously differentiate the target molecule from its bis-substituted impurity, ensuring the integrity of your research and development pipeline.

The Synthetic Challenge: A Mechanistic Overview

The synthesis typically involves the reaction of 2,5-dibromopyrazine with piperidin-4-one. While the reaction can be controlled to favor mono-substitution, the remaining bromine atom on the desired product is still susceptible to a second substitution, leading to the bis-substituted byproduct.

The underlying mechanism is a nucleophilic aromatic substitution (SNAr), where the electron-deficient pyrazine ring is attacked by the secondary amine of piperidin-4-one. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The reaction conditions, such as temperature, stoichiometry, and reaction time, critically influence the ratio of mono- to bis-substituted products.

G cluster_0 Reaction Pathway A 2,5-Dibromopyrazine C This compound (Desired Mono-Substituted Product) A->C + 1 eq. Piperidin-4-one B Piperidin-4-one B->C D 2,5-bis(piperidin-4-on-1-yl)pyrazine (Bis-Substituted Byproduct) C->D + 1 eq. Piperidin-4-one (Over-reaction) G cluster_1 Analytical & Purification Workflow start Crude Reaction Mixture lcms LC-MS Analysis (Rapid Screen for Mass & Ratio) start->lcms decision Is Mono:Bis Ratio > 95:5? lcms->decision purify Preparative HPLC or Column Chromatography decision->purify No end Pure, Confirmed Product decision->end Yes purify->lcms Analyze Fractions confirm NMR Spectroscopy (¹H, ¹³C for Structural Confirmation) purify->confirm end->confirm Final QC

Figure 2. A recommended workflow for the analysis and purification of the reaction mixture, ensuring the isolation of the pure, desired compound.

Comparative Analysis by Technique

Mass Spectrometry (MS): The Definitive Mass Difference

Mass spectrometry provides the most direct and unambiguous method for differentiating the two compounds. The significant difference in their molecular weights results in distinct mass-to-charge ratios (m/z) that are easily resolved.

CompoundChemical FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₉H₁₀BrN₃O256.10256.0 / 258.0 (1:1)
2,5-bis(piperidin-4-on-1-yl)pyrazineC₁₄H₁₈N₄O₂274.32275.1

Table 1. Comparative molecular weights and expected m/z values. The mono-bromo compound exhibits a characteristic isotopic pattern for bromine (~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), which is absent in the bis-substituted product. This isotopic signature provides an additional layer of confirmation.

NMR Spectroscopy: Exploiting Molecular Symmetry

NMR spectroscopy is the gold standard for detailed structural elucidation. The key to differentiating the mono- and bis-substituted products lies in their molecular symmetry.

  • This compound (Asymmetrical): Possesses a lower degree of symmetry. This results in chemically distinct protons and carbons on the pyrazine ring.

  • 2,5-bis(piperidin-4-on-1-yl)pyrazine (Symmetrical): This molecule has a C₂ axis of symmetry. The two pyrazine protons are chemically equivalent, as are the two piperidinone rings. This symmetry drastically simplifies the resulting NMR spectra.

¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum is particularly diagnostic.

FeatureThis compound (Mono)2,5-bis(piperidin-4-on-1-yl)pyrazine (Bis)Rationale
Pyrazine Protons Two signals, appearing as doublets (AB quartet)One signal, appearing as a singletIn the mono-product, the two protons are non-equivalent and couple to each other. In the bis-product, they are chemically equivalent due to symmetry.
Approx. δ (ppm) ~8.1 ppm and ~7.9 ppm~7.8 ppmChemical shifts are influenced by the electronic effects of the substituents.
Piperidinone Protons Four distinct signals (multiplets)Two distinct signals (multiplets)The asymmetry of the mono-product makes all four piperidinone CH₂ groups non-equivalent. Symmetry in the bis-product reduces this to two sets of equivalent CH₂ groups.

Table 2. Comparison of expected ¹H NMR spectral features.

¹³C NMR Analysis

The principle of symmetry extends to the ¹³C NMR spectrum, where the number of unique carbon signals is a direct reflection of the molecular structure.

FeatureThis compound (Mono)2,5-bis(piperidin-4-on-1-yl)pyrazine (Bis)Rationale
Pyrazine Carbons Four distinct signalsTwo distinct signalsThe four carbons of the pyrazine ring are all chemically different in the mono-product. In the bis-product, symmetry results in only two unique carbon environments.
Piperidinone Carbons Three distinct signalsThree distinct signalsBoth structures will show three signals for the piperidinone ring (C=O, and two CH₂ groups). However, their chemical shifts may differ slightly.
Total Signals ~7 unique signals~5 unique signalsThe lower number of total signals in the bis-product's spectrum is a clear indicator of its higher symmetry.

Table 3. Comparison of expected ¹³C NMR spectral features.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The polarity difference between the mono- and bis-substituted products allows for their effective separation.

  • Polarity: The bis-substituted product, having two polar piperidinone rings and no bromine atom, is generally more polar than the mono-substituted bromo-compound.

  • Elution Order: On a reverse-phase column (e.g., C18), which is standard for this type of molecule, the more polar compound (bis-substituted) will have less affinity for the nonpolar stationary phase and will therefore elute earlier than the less polar mono-substituted product.

ParameterTypical ConditionExpected Observation
Stationary Phase C18 (Reverse-Phase)Provides good retention and separation for aromatic heterocycles.
Mobile Phase Acetonitrile/Water or Methanol/Water with TFA or Formic Acid (0.1%)Gradient elution is typically used to ensure good resolution.
Detection UV at 254 nm or 280 nmBoth compounds contain a UV-active pyrazine chromophore.
Retention Time tR (Bis-Substituted) < tR (Mono-Substituted)The more polar bis-substituted product elutes first. The difference in retention time (ΔtR) allows for quantification.

Table 4. General HPLC parameters and expected elution behavior.

Detailed Protocol: Validated LC-MS Method

This protocol provides a robust method for the rapid screening of a crude reaction mixture to determine the relative ratio of the desired product to the byproduct.

Objective: To separate and identify this compound and 2,5-bis(piperidin-4-on-1-yl)pyrazine using reverse-phase HPLC coupled with mass spectrometry.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Mass spectrometer (e.g., single quadrupole) with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample: Crude reaction mixture diluted (~1 mg/mL) in a 50:50 mixture of Acetonitrile/Water.

Methodology:

  • System Equilibration: Equilibrate the column with a 95:5 mixture of Mobile Phase A:B for at least 15 minutes at the initial conditions.

  • Injection: Inject 5 µL of the prepared sample.

  • HPLC Gradient:

    • Time (min) | % Mobile Phase B

    • --- | ---

    • 0.0 | 5

    • 10.0 | 95

    • 12.0 | 95

    • 12.1 | 5

    • 15.0 | 5

  • Flow Rate: 1.0 mL/min.

  • UV Detection: Monitor at 254 nm.

  • MS Parameters (ESI Positive Mode):

    • Scan Range: 100 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 300 °C.

    • Nebulizer Pressure: 40 psi.

Data Interpretation:

  • Chromatogram Analysis: Examine the UV chromatogram. Expect the peak for the bis-substituted product to appear at an earlier retention time than the peak for the mono-substituted product.

  • Mass Spectrum Analysis: Extract the mass spectrum for each peak.

    • Confirm the peak at the earlier retention time corresponds to an m/z of ~275.1 [M+H]⁺.

    • Confirm the peak at the later retention time corresponds to an m/z of ~256.0 / 258.0 [M+H]⁺, observing the characteristic 1:1 bromine isotope pattern.

  • Quantification: Use the peak areas from the UV chromatogram to estimate the relative percentage of each component in the mixture.

Conclusion

The successful synthesis and purification of this compound hinges on the ability to accurately distinguish it from the common 2,5-bis(piperidin-4-on-1-yl)pyrazine byproduct. While each analytical technique offers unique insights, a combined strategy provides the most comprehensive and reliable characterization. Mass spectrometry offers a rapid and definitive confirmation of identity based on molecular weight, while NMR spectroscopy provides indisputable proof of structure by leveraging the inherent symmetry differences between the molecules. HPLC is indispensable for both analytical quantification and preparative purification. By implementing the integrated workflow described in this guide, researchers can ensure the quality and integrity of their synthetic intermediates, paving the way for successful downstream applications in drug discovery and development.

References

  • World Intellectual Property Organization. (2015). WO2015089337A1 - Pyrazine compounds as IRAK4 inhibitors.
  • Illuminating Chemistry. (2022). Nucleophilic Aromatic Substitution (SNAr) Reaction. [Link]

  • Reich, H. J. (University of Wisconsin). Isotope Patterns in Mass Spectrometry. Chemistry 605. [Link]

  • Spectral Database for Organic Compounds (SDBS). ¹H NMR data for Pyrazine. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Safety Operating Guide

Personal protective equipment for handling 1-(5-Bromopyrazin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1-(5-Bromopyrazin-2-yl)piperidin-4-one (CAS: 871068-76-9) is a functionalized heterocyclic building block commonly used in the synthesis of kinase inhibitors and other pharmaceutical agents. Structurally, it combines a bromopyrazine moiety (susceptible to nucleophilic aromatic substitution) with a piperidinone ring.

While often classified under generic "Irritant" categories, the presence of the halogenated pyrazine ring warrants elevated caution. In drug discovery, such intermediates should be treated as Potent Pharmacological Agents (PPAs) until proven otherwise. This guide moves beyond the basic Safety Data Sheet (SDS) to provide a field-validated safety architecture for researchers.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the specific risks. This compound presents a "Triple Threat" profile typical of halogenated nitrogen heterocycles:

Hazard ClassH-CodeRisk DescriptionExperimental Implication
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.[1][2]Systemic absorption is possible through dermal contact, especially when dissolved in organic solvents (DMSO, DCM).
Skin/Eye Irritant H315/H319Causes skin irritation and serious eye irritation.[1][2][3][4][5][6]The solid powder is abrasive and chemically reactive; contact with mucous membranes causes immediate inflammation.
STOT-SE H335May cause respiratory irritation.[1][2][3][4][5][7]Fine dust generation during weighing is the primary inhalation risk.
Reactivity N/AThermal decomposition releases HBr and NOx.[3]Fire scenarios release corrosive acid gases; standard dust masks are ineffective against these byproducts.

Scientist's Note: The bromine atom on the pyrazine ring renders this compound potentially reactive toward biological nucleophiles. While not explicitly listed as a sensitizer, treat it as a potential allergen.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Universal Precautions in a medicinal chemistry setting.

Core PPE Requirements
Body ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: While the solid is distinct, this compound is often dissolved in DCM or DMF. Single nitrile layers fail against DCM in <5 minutes. Double gloving provides a "buffer zone" for removal upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Particulate Seal: Standard safety glasses allow airborne dust to bypass the lens via the side gaps. Goggles form a seal, preventing lacrimal absorption of the irritant powder.
Respiratory N95/P95 Respirator (If outside Fume Hood)Aerosol Control: If weighing cannot be performed in a hood (not recommended), an N95 is the minimum requirement to block inhalation of fine particulates.
Body Defense Lab Coat (Tyvek® sleeves) + Closed-toe leather/composite shoesContamination Control: Cotton lab coats absorb liquids. Use Tyvek sleeve covers if handling large scale (>10g) to prevent cuff saturation.
PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and operation.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution (in Solvent) State->Liquid Hood Engineering Control: Chemical Fume Hood Solid->Hood Mandatory Solvent Solvent Type? Liquid->Solvent Weighing Weighing/Transfer Hood->Weighing PPE_Solid PPE: Goggles + Nitrile (Single) + Lab Coat Weighing->PPE_Solid Penetrating Penetrating (DCM, DMF, DMSO) Solvent->Penetrating Standard Standard (EtOAc, Water) Solvent->Standard PPE_Double PPE: Double Nitrile Gloves (Change immediately on splash) Penetrating->PPE_Double PPE_Single PPE: Standard Nitrile Standard->PPE_Single

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation to double-gloving for penetrating solvents.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation & Weighing

Objective: Minimize static-induced dust dispersion.

  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: this compound is an organic solid and may carry static charge. Use an antistatic gun or ionizer bar inside the hood before opening the bottle.

  • Weighing:

    • Place the balance inside the hood.

    • Use a disposable antistatic weighing boat.

    • Critical: Do not use a spatula that has been used for strong oxidizers without thorough cleaning.

Phase 2: Reaction Setup

Objective: Prevent runaway exotherms and splashes.

  • Solvent Addition: Add solvent slowly. If using DMSO or DMF, remember these solvents carry the solute through the skin.

  • Temperature Control: If reacting with strong nucleophiles (e.g., amines, thiolates), the displacement of the bromine is exothermic. Cool the reaction vessel to 0°C during addition.

Phase 3: Cleanup & Decontamination

Objective: Neutralize residues.

  • Surface Decon: Wipe hood surfaces with a detergent solution (e.g., Alconox), followed by water. Do not use pure organic solvents for initial wiping, as this spreads the compound.

  • Glove Removal: Use the "beak method" (pulling one glove off inside out using the other gloved hand) to ensure no skin contact with the outer glove surface.

Emergency Response & Disposal

In the event of containment failure, immediate action is required.

Exposure Response
  • Eye Contact: Flush immediately with water for 15 minutes .[3][8] Do not pause to remove contact lenses initially; flush first, then remove if easy to do so.[3][5][6][7]

  • Skin Contact: Wash with soap and water.[2][3][6] Avoid alcohol-based sanitizers , as they may increase the solubility and absorption of the brominated compound.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Management Workflow

Spill_Response Spill Spill Detected Assess Assess Volume/State Spill->Assess Solid_Spill Solid Powder Assess->Solid_Spill Liquid_Spill Solution Spill Assess->Liquid_Spill Action_Solid Wet Wipe/Damp Paper (Avoid Dry Sweeping) Solid_Spill->Action_Solid Prevent Dust Action_Liquid Absorb with Vermiculite or Chem-Pad Liquid_Spill->Action_Liquid Contain Waste Seal in HazWaste Bag Label: 'Halogenated Organic' Action_Solid->Waste Action_Liquid->Waste

Figure 2: Emergency spill response workflow emphasizing the prevention of dust generation.

Disposal (End of Life)
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with acidic waste streams (risk of HBr formation) or oxidizers.

  • Protocol: Dissolve solid waste in a minimal amount of acetone or ethanol before placing it in the halogenated waste carboy to prevent "hot spots" of reactivity in the waste container.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Piperidin-4-one derivatives. PubChem. [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Harmonised classification and labelling of halogenated pyrazines.[Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyrazin-2-yl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyrazin-2-yl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.